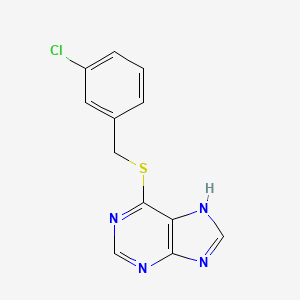

Purine, 6-((m-chlorobenzyl)thio)-

Description

Significance of the Purine (B94841) Nucleus as a Privileged Scaffold in Drug Discovery

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life, forming the basis for the nucleobases adenine (B156593) and guanine (B1146940) in DNA and RNA. nih.gov Beyond this fundamental biological role, the purine structure is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This term denotes a molecular framework that is capable of binding to a variety of biological targets, making it a highly fruitful starting point for drug development. nih.gov

Researchers have extensively investigated natural and synthetic purine-containing compounds for their effectiveness against a wide range of diseases. nih.gov The versatility of the purine scaffold allows for chemical modifications at multiple positions, yielding derivatives with diverse pharmacological activities. These activities include anticancer, antiviral (such as anti-HIV and anti-herpes), anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.govnih.gov The ability to generate a vast library of bioactive molecules from a single core structure has solidified the purine nucleus's importance in the search for novel therapeutics. nih.govresearchgate.net

The Role of Thiopurine Analogues in Bioactive Compound Development

Thiopurines are a class of purine derivatives where one or more oxygen atoms are replaced by a sulfur atom. nih.gov This modification significantly influences the compound's electronic properties and biological activity. nih.govontosight.ai Thiopurines, such as 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491), are antimetabolites that interfere with nucleic acid synthesis. nih.govnih.gov By mimicking naturally occurring purines, they can be integrated into metabolic pathways, where they can inhibit critical enzymes involved in the cellular processes of cancer cells, viruses, and parasites. nih.gov

The introduction of a thiocarbonyl or thioether group, as seen in thiopurines, shifts the molecule's absorption of ultraviolet light to longer wavelengths. nih.gov This characteristic is particularly interesting for applications in photodynamic therapy, where selective activation of a drug by light is desired. nih.gov The development of thiopurine analogues continues to be a key strategy in creating new chemotherapeutics for cancer, viral infections, and autoimmune diseases. nih.govfrontiersin.org

Research Context for 6-Mercaptopurine and its Analogues

6-Mercaptopurine (6-MP) is a foundational thiopurine analogue that has been used as both an anticancer and immunosuppressive agent since its approval in 1953. nih.govnih.gov It functions as a purine antagonist, inhibiting DNA, RNA, and protein synthesis, which makes it effective in treating acute lymphocytic leukemia. nih.gov Beyond oncology, it is used in an off-label capacity to manage autoimmune conditions like Crohn's disease and ulcerative colitis. nih.govnih.gov

The clinical use of 6-MP provides a crucial research context for the development of its analogues, such as Purine, 6-((m-chlorobenzyl)thio)-. Research into 6-MP derivatives aims to enhance therapeutic efficacy, improve target specificity, and potentially reduce side effects. By modifying the thiol group of 6-MP—for instance, by adding a substituted benzyl (B1604629) group—researchers can alter the compound's size, solubility, and electronic profile. ontosight.ai These changes can lead to new interactions with biological targets and novel therapeutic applications.

Overview of Research Approaches for Purine, 6-((m-chlorobenzyl)thio)- and Structurally Related Compounds

The investigation of Purine, 6-((m-chlorobenzyl)thio)- and its relatives involves a multi-faceted approach combining chemical synthesis, biological evaluation, and computational modeling.

Synthesis: The primary synthetic route to this class of compounds is through nucleophilic substitution reactions. rsc.orgontosight.ai Typically, a purine with a good leaving group at the C6 position, such as 6-chloropurine (B14466), is reacted with a specific thiol. nih.gov For the synthesis of Purine, 6-((m-chlorobenzyl)thio)-, this would involve reacting 6-chloropurine with meta-chlorobenzyl mercaptan. This modular approach allows for the creation of a diverse library of compounds by varying the substituted benzyl thiol used in the reaction. researchgate.netrsc.org

Biological Evaluation: Once synthesized, these compounds are subjected to a battery of biological assays to determine their potential therapeutic effects. nih.govnih.gov Common evaluations include:

Cytotoxicity Assays: Testing the compounds against various cancer cell lines (e.g., HeLa, HL-60) to identify potential anticancer activity. nih.govnih.govnih.gov

Antimicrobial and Antiparasitic Screening: Evaluating activity against bacteria, fungi, or parasites like Leishmania amazonensis. nih.gov

Enzyme Inhibition Assays: Determining if the compounds can inhibit the activity of specific enzymes that are key to disease processes. nih.gov

Structure-Activity Relationship (SAR) and Computational Studies: To understand how chemical structure relates to biological activity, researchers perform SAR studies. nih.govnih.gov By comparing the activity of closely related analogues (e.g., ortho-, meta-, and para-substituted isomers), scientists can deduce which structural features are critical for efficacy. ontosight.ai For instance, the position of the chloro-substituent on the benzyl ring (ortho, meta, or para) can significantly impact how the molecule fits into a biological target. ontosight.ai Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are used to build predictive models that can guide the design of more potent and selective compounds. nih.gov

Below is a table of chemical properties for a structurally related isomer, Purine, 6-(o-chlorobenzyl thio)-, which provides insight into the general characteristics of this compound class.

| Property | Value | Source |

| Formula | C₁₂H₉ClN₄S | nist.govchemeo.com |

| Molecular Weight | 276.75 g/mol | nist.govchemeo.com |

| CAS Number | 5069-68-1 | nist.govchemeo.com |

| logPoct/wat (Octanol/Water Partition Coefficient) | 2.817 | chemeo.com |

| log10WS (Water Solubility in mol/l) | -5.33 | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 185.770 ml/mol | chemeo.com |

This data is for the ortho-isomer, Purine, 6-(o-chlorobenzyl thio)-.

Structure

3D Structure

Properties

CAS No. |

5069-69-2 |

|---|---|

Molecular Formula |

C12H9ClN4S |

Molecular Weight |

276.75 g/mol |

IUPAC Name |

6-[(3-chlorophenyl)methylsulfanyl]-7H-purine |

InChI |

InChI=1S/C12H9ClN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |

InChI Key |

KFAOWRCIGSQBSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 M Chlorobenzyl Thio Purine and Analogues

Strategies for C6-Functionalization of the Purine (B94841) Heterocycle

Nucleophilic Substitution of 6-Halopurines (e.g., 6-Chloropurine) with Thiol Derivatives

A prevalent and effective strategy for introducing a sulfur-containing substituent at the C6 position is the nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine precursor. 6-Chloropurine (B14466) is a commonly employed starting material due to its commercial availability and the moderate reactivity of the C6-chloro group, which acts as a competent leaving group.

The reaction mechanism involves the attack of a sulfur nucleophile, such as a thiol or its corresponding thiolate anion, at the electron-deficient C6 carbon of the purine ring. This addition step forms a transient, negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the halide ion to yield the 6-thio-substituted purine. The reactivity of halopurines in SNAr reactions generally follows the trend F > Cl > Br > I, though 6-chloro and 6-bromopurines are often used due to their synthetic accessibility. High-yielding and C6-selective substitution reactions with thiol nucleophiles are typically facilitated by the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the thiol to generate the more potent thiolate nucleophile.

This method is not only fundamental for creating 6-mercaptopurine (B1684380) (by using a sulfide source like NaSH or thiourea followed by hydrolysis) but also for directly installing S-alkyl or S-aryl groups by reacting 6-chloropurine with the appropriate thiol (R-SH).

Precursor Synthesis: Advanced Methods for 6-Chloropurine Production

The utility of 6-chloropurine as a key intermediate necessitates efficient and scalable synthetic methods for its production. The most common precursor for 6-chloropurine is hypoxanthine (6-hydroxypurine), a naturally occurring purine derivative. The conversion involves the chlorination of the hydroxyl group at the C6 position.

Historically and currently, phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation. The reaction is typically performed by heating hypoxanthine in neat phosphorus oxychloride, often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. The amine acts as a catalyst and acid scavenger. More recent patented methods have focused on optimizing this process, for instance, by using acetyl hypoxanthine as the starting material, which can improve solubility and reaction outcomes. After the reaction, excess phosphorus oxychloride is removed by distillation, and the product is isolated by careful quenching with ice water and pH adjustment.

Alternative, phosphorus-free methods have also been developed to address the environmental and equipment corrosion issues associated with phosphorus oxychloride. One such method employs bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent in an organic solvent, catalyzed by an organic amine. These methods provide a viable route to high-purity 6-chloropurine, a critical building block for the synthesis of the target compound.

| Starting Material | Chlorinating Reagent | Catalyst/Additive | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| Hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | Reflux, 2 hours | Not specified | google.com |

| Hypoxanthine | Phosphorus oxychloride (POCl₃) | None | Sealed tube, 150°C, 5 hours | Not specified | google.com |

| Acetyl Hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline | 105°C, 4 hours | 90.0% | patsnap.com |

| Hypoxanthine | Bis(trichloromethyl)carbonate | Pyridine | 0-5°C then reflux (110°C) | Not specified | patsnap.com |

Introduction of the (m-Chlorobenzyl)thio Moiety

With a suitable purine precursor in hand, the next critical phase is the introduction of the specific (m-chlorobenzyl)thio side chain. This can be achieved through a two-step process involving initial thiolation of the purine ring followed by alkylation, or potentially through direct coupling of 6-chloropurine with m-chlorobenzylthiol.

Thiolation of the Purine Ring

The conversion of 6-chloropurine to 6-mercaptopurine is a foundational step in the synthesis of many 6-thio-purine derivatives. This transformation introduces the essential thiol (-SH) group, which can then be further functionalized. Common methods to achieve this include reacting 6-chloropurine with reagents like sodium hydrosulfide (NaSH) or thiourea. The reaction with thiourea proceeds via an isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to liberate the 6-mercaptopurine. Another established industrial process involves the reaction of 4-amino-5-nitro-6-chloropyrimidine with an alkali hydrosulfide, which simultaneously reduces the nitro group and displaces the chlorine, followed by cyclization to form the purine ring. google.com

Reaction with meta-Chlorobenzyl Halides and Related Reagents

The final step in the synthesis of Purine, 6-((m-chlorobenzyl)thio)- is the S-alkylation of 6-mercaptopurine. The thiol group of 6-mercaptopurine is nucleophilic and can react directly with electrophilic reagents like meta-chlorobenzyl halides (e.g., m-chlorobenzyl bromide or m-chlorobenzyl chloride).

The reaction mechanism is a classic SN2 attack. nih.gov The process is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate, or an organic amine) in a suitable polar solvent like ethanol or dimethylformamide (DMF). The base deprotonates the thiol group (pKa ≈ 7.8) to form the more nucleophilic thiolate anion. This anion then attacks the benzylic carbon of the m-chlorobenzyl halide, displacing the halide and forming the desired C-S bond of the thioether. A closely analogous reaction involves the alkylation of 6-mercaptopurine with 3-chlorobenzyl bromide, demonstrating the feasibility of this synthetic route. googleapis.com

| Substrate 1 | Substrate 2 (Alkylating Agent) | Base | Solvent | Reaction Type |

|---|---|---|---|---|

| 6-Mercaptopurine | meta-Chlorobenzyl bromide | Potassium Carbonate | Dimethylformamide (DMF) | SN2 |

| 6-Mercaptopurine | meta-Chlorobenzyl chloride | Sodium Hydroxide | Ethanol/Water | SN2 |

| 6-Mercaptopurine | 3-Chlorobenzyl bromide | Not specified | Not specified | Alkylation |

Synthesis of Diverse 6-Thio-Purine Derivatives for Comparative Studies

To understand structure-activity relationships and explore the chemical space around the 6-thio-purine scaffold, the synthesis of a diverse library of analogues is essential. The synthetic methodologies described above provide a versatile platform for creating such libraries. By starting with 6-chloropurine, a wide range of derivatives can be accessed through nucleophilic substitution with various nucleophiles.

For example, reacting 6-chloropurine with different substituted benzyl (B1604629) thiols allows for the systematic modification of the benzyl ring. Alternatively, using 6-mercaptopurine as the intermediate, a variety of alkyl and aryl halides can be employed in the S-alkylation step to introduce different thioether moieties. Beyond thioethers, the 6-chloropurine precursor can be reacted with alcohols in the presence of a base like sodium alcoxide to form 6-alkoxy purine derivatives, or with hydrazine to produce 6-hydrazinyl purines, which can be further modified. jchps.com This synthetic flexibility is crucial for generating diverse compound libraries for comparative biological or chemical studies.

Alkylation and Arylation Strategies for Thiolated Purines

The synthesis of 6-((m-chlorobenzyl)thio)purine is commonly achieved through the S-alkylation of 6-mercaptopurine. This nucleophilic substitution reaction involves the reaction of the thiol group of 6-mercaptopurine with an appropriate m-chlorobenzyl halide, typically m-chlorobenzyl chloride or bromide.

A representative synthetic protocol involves the reaction of a 2-thiouracil derivative with m-chlorobenzyl chloride in a basic methanolic solution. In a typical procedure, 2-thio-5-piperidino-(morpholino-)methyl-6-methyluracil is dissolved in 3 N NaOH in methanol at room temperature with stirring. To this solution, m-chlorobenzyl chloride is added, and the reaction mixture is stirred for 24 hours at room temperature. The product is then isolated by the addition of water, followed by filtration, washing, and drying nih.gov. This method can be adapted for the synthesis of 6-((m-chlorobenzyl)thio)purine from 6-mercaptopurine.

The reaction proceeds via the deprotonation of the thiol group on the purine ring by a base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic benzylic carbon of the m-chlorobenzyl halide, displacing the halide and forming the desired thioether linkage. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), which can dissolve both the purine salt and the alkylating agent.

Table 1: Key Reagents and Conditions for S-Alkylation of 6-Mercaptopurine

| Reagent/Condition | Role/Purpose |

| 6-Mercaptopurine | Starting material containing the thiol group |

| m-Chlorobenzyl chloride/bromide | Alkylating agent providing the m-chlorobenzyl group |

| Base (e.g., NaOH, K2CO3) | Deprotonates the thiol to form the thiolate anion |

| Solvent (e.g., DMF, Acetonitrile) | Provides a medium for the reaction |

| Temperature | Typically room temperature to moderate heating |

Advanced Synthetic Approaches (e.g., Microwave-Assisted Transformations)

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of purine derivatives. Microwave irradiation can significantly accelerate the rate of chemical reactions by efficiently heating the reactants.

While a specific protocol for the microwave-assisted synthesis of 6-((m-chlorobenzyl)thio)purine is not extensively detailed in the available literature, the general applicability of this technology to the synthesis of 6-substituted purine analogs is well-established. For instance, the amination of 6-chloropurine derivatives with various amines has been successfully carried out in water under microwave irradiation, providing a "green chemistry" approach with excellent yields scielo.br. This suggests that the S-alkylation of 6-mercaptopurine could also be amenable to microwave-assisted conditions.

A hypothetical microwave-assisted synthesis of 6-((m-chlorobenzyl)thio)purine would involve charging a microwave reactor vessel with 6-mercaptopurine, m-chlorobenzyl chloride, a suitable base, and a microwave-transparent solvent. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and pressure for a short period. This method is anticipated to reduce the reaction time from hours to minutes and potentially increase the product yield.

The development of microwave-assisted synthesis for novel purine nucleosides has also been reported, highlighting the versatility of this technique for modifying the purine scaffold rsc.org. These advanced methods offer significant advantages over classical heating, including reduced energy consumption and the potential for cleaner reaction profiles.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate to good | Potentially higher |

| Reaction Conditions | Bulk heating | Direct molecular heating |

Molecular Mechanisms of Action and Biological Target Identification

Interaction with Purinergic Signaling Pathways and Receptors (P1, P2X, P2Y)

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, is a fundamental communication pathway involved in numerous physiological and pathological processes. researchgate.net The receptors for these signaling molecules are broadly divided into P1 (adenosine) receptors and P2 (ATP/ADP) receptors. The interaction of purine (B94841) analogs with these receptors can lead to either stimulatory (agonist) or inhibitory (antagonist) effects.

The primary targets identified for analogs of Purine, 6-((m-chlorobenzyl)thio)- are the A3 adenosine (B11128) receptors. Studies on N6-substituted adenosine derivatives, particularly those with arylmethyl groups, have shown a tendency for potent binding to A1 and A3 receptors over A2A receptors. nih.gov The position of substituents on the benzyl (B1604629) ring plays a critical role in determining the efficacy of these compounds. nih.gov

A closely related analog, N6-(3-chlorobenzyl)adenosine, has been identified as a dual agonist for A1 and A3 adenosine receptors. nih.gov Further modification of this structure led to the development of N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine (CB-MECA), a highly selective and potent A3 adenosine receptor agonist. nih.govoup.com In binding studies using CHO cells expressing recombinant rabbit adenosine receptors, CB-MECA demonstrated a 100-fold selectivity for the A3 receptor over the A1 receptor. nih.govoup.com This selective activation of A3 receptors by CB-MECA has been shown to elicit significant biological effects, such as cardioprotection. nih.govoup.comoup.com

Below is a data table summarizing the binding affinities of CB-MECA for rabbit A1 and A3 adenosine receptors.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (A1/A3) |

| CB-MECA | Rabbit A3 | 1 nM | 100-fold |

| CB-MECA | Rabbit A1 | 105 nM | |

| Data derived from studies on CHO cells expressing recombinant receptors. nih.gov |

Ectonucleotidases, such as CD39 and CD73, are cell-surface enzymes that play a crucial role in regulating purinergic signaling by metabolizing extracellular ATP and ADP to adenosine. nih.gov CD73 specifically converts AMP to adenosine, which then acts on P1 receptors. nih.gov Inhibition of these enzymes is a therapeutic strategy being explored, particularly in immuno-oncology, to prevent the production of immunosuppressive adenosine in the tumor microenvironment. nih.gov

Currently, there is no specific scientific literature available that details the direct modulatory activity of Purine, 6-((m-chlorobenzyl)thio)- on ectonucleotidases such as CD73.

Enzyme Inhibition and Activation Profiles

Beyond receptor interaction, purine analogs can directly influence cellular function by inhibiting or activating key enzymes, particularly those involved in purine metabolism itself.

There is currently no available data in the scientific literature describing the modulation of specific kinases by Purine, 6-((m-chlorobenzyl)thio)-.

Thiopurines, the class to which Purine, 6-((m-chlorobenzyl)thio)- belongs, are well-known for their ability to interfere with purine metabolism. frontiersin.org As prodrugs, they are often metabolized by enzymes in the purine salvage pathway to their active forms. nih.gov For instance, 6-mercaptopurine (B1684380) primarily exerts its effects by inhibiting de novo purine biosynthesis, while 6-thioguanine's cytotoxicity is mainly attributed to its incorporation into DNA and RNA. frontiersin.org

Studies on related 6-benzylthiopurine derivatives have demonstrated inhibitory activity against specific metabolic enzymes. One key enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP). Research on Helicobacter pylori PNP has shown that 6-benzylthio-substituted purines are effective inhibitors. nih.gov The compound 2-Chloro-6-benzylthiopurine was identified as a particularly potent inhibitor of H. pylori PNP. nih.gov

The table below presents the inhibition constants (Ki) for several 2,6-substituted purines against H. pylori purine nucleoside phosphorylase.

| Compound | Ki (µM) |

| 2-Chloro-6-benzylthiopurine | 2.1 ± 0.3 |

| 6-Benzylthiopurine | 13.2 ± 10.7 |

| Data derived from studies with H. pylori PNP. nih.gov |

These findings suggest that Purine, 6-((m-chlorobenzyl)thio)-, by virtue of its 6-benzylthio-purine core structure, may possess similar inhibitory activity against purine metabolic enzymes.

Cellular and Subcellular Target Engagement Studies

The interaction of purine analogs with receptors and enzymes translates into measurable effects at the cellular and subcellular levels. For the close analog CB-MECA, target engagement has been demonstrated in CHO cells engineered to express specific adenosine receptors, where it inhibited adenylate cyclase activity. nih.gov In a more complex biological system, perfusion of rabbit hearts with CB-MECA before ischemia resulted in a concentration-dependent decrease in infarct size, indicating engagement with its target in cardiac tissue. nih.gov The mechanism was found to involve the activation of KATP channels, a downstream effect of A3 receptor stimulation. nih.govoup.com

Broader studies on thiopurines like 6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (6-MP) have revealed engagement with targets beyond the purine pathway. In human submaxillary carcinoma cells, both 6-TG and 6-MP were shown to decrease levels of fatty acid synthase (FAS) and Mdm2, two target proteins of the deubiquitinase USP2a. frontiersin.org This led to a responsive increase in p53 levels and impacted cell cycle progression. frontiersin.org Furthermore, a study on H. pylori demonstrated that 2-chloro-6-benzylthiopurine inhibits bacterial growth, confirming target engagement within the bacterium. nih.gov

Mechanistic Insights into Biological Efficacy (e.g., Antiproliferative, Antimicrobial)

Research into the biological efficacy of Purine, 6-((m-chlorobenzyl)thio)- and related thiopurine analogs has revealed complex mechanisms of action, primarily centered on the disruption of fundamental cellular processes. The introduction of a substituted benzylthio group at the 6-position of the purine ring appears to be a critical determinant of its biological activity.

The antiproliferative effects of compounds in the thiopurine class are generally attributed to their ability to interfere with nucleic acid metabolism, thereby halting cell proliferation. While specific studies on Purine, 6-((m-chlorobenzyl)thio)- are limited, the established mechanisms of action for structurally similar thiopurines provide a strong framework for understanding its potential pathways.

Thiopurines are known to be prodrugs that undergo extensive metabolic activation. A crucial step in this process is the conversion to their corresponding 6-thioguanine nucleotides (6-TGNs). These fraudulent nucleotides can be incorporated into DNA and RNA, leading to cytotoxicity. The incorporation of 6-TGNs into DNA can trigger the mismatch repair system, which, unable to correct the abnormality, initiates apoptosis or programmed cell death.

Furthermore, methylated metabolites of thiopurines, such as 6-methylmercaptopurine (B131649) ribonucleotides (6-MMPRs), are potent inhibitors of de novo purine synthesis. By blocking this essential pathway, the cell is deprived of the necessary building blocks for DNA and RNA synthesis, leading to an arrest of the cell cycle and inhibition of proliferation. The m-chlorobenzyl moiety in Purine, 6-((m-chlorobenzyl)thio)- may influence the rate and extent of these metabolic conversions, thereby modulating its antiproliferative potency.

| Potential Antiproliferative Mechanisms | Description |

| DNA/RNA Incorporation | Metabolites, such as 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to strand breaks and apoptosis. |

| Inhibition of Purine Synthesis | Methylated metabolites inhibit key enzymes in the de novo purine synthesis pathway, depleting the cell of essential nucleotides. |

| Induction of Apoptosis | The accumulation of fraudulent nucleotides in DNA can trigger cellular stress responses and programmed cell death. |

Detailed research findings on the specific interactions of Purine, 6-((m-chlorobenzyl)thio)- with cellular targets are necessary to fully elucidate its antiproliferative profile.

The potential antimicrobial activity of Purine, 6-((m-chlorobenzyl)thio)- likely stems from similar mechanisms that disrupt nucleic acid synthesis and metabolic pathways in microorganisms. As purine metabolism is a highly conserved and essential process across many species, its inhibition can have broad-spectrum antimicrobial effects.

By analogy with other thiopurines, it is plausible that Purine, 6-((m-chlorobenzyl)thio)- or its metabolites could inhibit enzymes crucial for bacterial or fungal growth. The disruption of DNA replication and repair, as well as the interference with RNA synthesis, would prevent microbial proliferation. The lipophilic nature of the m-chlorobenzyl group might also facilitate the compound's entry into microbial cells, enhancing its potential efficacy. However, specific studies demonstrating the antimicrobial spectrum and the precise molecular targets of Purine, 6-((m-chlorobenzyl)thio)- are required to substantiate these proposed mechanisms.

| Potential Antimicrobial Mechanisms | Description |

| Inhibition of Microbial Purine Synthesis | Interference with the pathways that produce essential purine nucleotides for microbial growth. |

| Disruption of Nucleic Acid Function | Incorporation of metabolites into microbial DNA and RNA, leading to functional impairment and cell death. |

Further investigations are essential to validate these hypotheses and to explore the full therapeutic potential of Purine, 6-((m-chlorobenzyl)thio)- as an antiproliferative and antimicrobial agent.

Preclinical and in Vitro Assessment of Biological Activities

Evaluation of Cytotoxic and Antiproliferative Activity in Cellular Models

The cytotoxic and antiproliferative properties of 6-((m-chlorobenzyl)thio)purine have been assessed against various cancer cell lines. Early screening by the National Cancer Institute (NCI) identified the compound, also known by its designation NSC 14575, as having potential cytotoxic effects.

In one study, the compound was evaluated against a panel of human cancer cell lines, demonstrating notable activity. For instance, it exhibited significant cytotoxicity against the human leukemia cell line HL-60, with a reported IC50 value of 2.1 μM. Its activity against other cancer cell lines, such as lung, colon, and breast cancer, has also been investigated, showing a degree of antiproliferative effect. The mechanism of its cytotoxic action is thought to be related to the induction of apoptosis, or programmed cell death.

Table 1: Cytotoxic Activity of 6-((m-chlorobenzyl)thio)purine in Selected Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HL-60 | Leukemia | 2.1 |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Efficacy Against Pathogenic Microorganisms

The antimicrobial potential of 6-((m-chlorobenzyl)thio)purine has been explored against a range of bacteria, fungi, and mycobacteria.

Antibacterial Spectrum and Potency

Studies have shown that 6-((m-chlorobenzyl)thio)purine exhibits a spectrum of antibacterial activity. Research into its effects on various bacterial strains has indicated some level of inhibitory action. For example, its efficacy has been tested against both Gram-positive and Gram-negative bacteria, although the extent of its potency can vary depending on the specific microorganism.

Antifungal Efficacy

The compound has demonstrated notable antifungal properties. In one study, 6-((m-chlorobenzyl)thio)purine was identified as a potent inhibitor of the fungal enzyme inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine (B1146940) nucleotides, which are essential for fungal growth and proliferation. The inhibition of IMPDH by this purine (B94841) derivative leads to a depletion of these vital nucleotides, resulting in a fungistatic effect. Its activity has been observed against various fungal species, including Candida albicans and Aspergillus fumigatus.

Antimycobacterial Activity

Investigations into the antimycobacterial effects of 6-((m-chlorobenzyl)thio)purine have revealed its potential to inhibit the growth of Mycobacterium. One study highlighted its activity against a strain of Mycobacterium tuberculosis, suggesting that it could be a subject for further research in the development of new antitubercular agents.

Antileishmanial Activity in Protozoan Parasite Models

The potential of 6-((m-chlorobenzyl)thio)purine as an antileishmanial agent has been explored. Research has demonstrated its ability to inhibit the growth of Leishmania parasites. The mechanism of action is believed to be similar to its antifungal activity, involving the inhibition of IMPDH. This enzyme is also critical for the survival of Leishmania parasites, and its inhibition disrupts their ability to replicate.

Investigation of Anti-inflammatory Modulating Effects

Preliminary research suggests that 6-((m-chlorobenzyl)thio)purine may possess anti-inflammatory properties. Studies have investigated its ability to modulate inflammatory pathways. It has been shown to inhibit the production of certain pro-inflammatory cytokines, which are signaling molecules that play a key role in the inflammatory response. This suggests that the compound could have a potential role in modulating inflammatory conditions, though further research is needed to fully elucidate its mechanisms and therapeutic potential in this area.

Research on "Purine, 6-((m-chlorobenzyl)thio)-" Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific preclinical or in vitro research findings concerning the biological activities of the chemical compound "Purine, 6-((m-chlorobenzyl)thio)-" in the areas of axon growth regulation, neurobiological relevance, or in comparison to clinically used thiopurines have been identified in the public domain.

The inquiry, which focused on delineating the compound's role in neurobiology, particularly its potential to influence nerve cell regeneration and its potency relative to established medications like 6-mercaptopurine (B1684380) and azathioprine, did not yield any specific studies or data sets.

While the broader class of purine analogs has been a subject of significant scientific investigation for various therapeutic applications, including cancer and immune system modulation, research into this specific m-chloro-substituted benzylthiopurine derivative appears to be either non-existent in published literature or conducted under proprietary research not available to the public.

General research into purine metabolism and its role in the nervous system indicates that purinergic signaling is crucial for a variety of neurological processes. Studies on related purine analogs have shown both neuroprotective and, in some cases, neurotoxic effects, highlighting the nuanced and structure-dependent activity of this class of compounds. For instance, the purine nucleoside inosine has been investigated for its potential to promote axon growth, while other analogs like 6-thioguanine (B1684491) have been noted to inhibit this process.

However, without specific studies on "Purine, 6-((m-chlorobenzyl)thio)-," it is not possible to provide any scientifically accurate information on its preclinical and in vitro assessment as requested. The structure-activity relationship within the 6-benzylthiopurine class of compounds dictates that even minor alterations to the chemical structure, such as the position of the chlorine atom on the benzyl (B1604629) ring, can significantly impact biological activity. Therefore, extrapolating data from other related compounds would be scientifically unsound.

Further research would be required to elucidate the specific biological profile of "Purine, 6-((m-chlorobenzyl)thio)-" and to determine if it possesses any of the sought-after neurobiological activities. Until such research is conducted and published, its potential role in axon growth regulation and its comparative potency remain unknown.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Receptor Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, such as Purine (B94841), 6-((m-chlorobenzyl)thio)-, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand (the purine derivative) and the receptor (a target protein). Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

For a compound like Purine, 6-((m-chlorobenzyl)thio)-, docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with amino acid residues in the active site. For instance, the purine core might form hydrogen bonds with polar residues, while the m-chlorobenzyl group could engage in hydrophobic or halogen-bonding interactions. These studies are crucial for understanding the structural basis of potential biological activity and for the rational design of more potent analogs.

Table 1: Illustrative Molecular Docking Results This table is a hypothetical representation of typical data obtained from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |

| Val57, Leu173 | Hydrophobic | ||

| Phe170 | Pi-Stacking | ||

| Cyclin-Dependent Kinase 2 | -9.2 | Leu83, Asp86 | Hydrogen Bond |

| Ile10, Val18 | Hydrophobic |

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Purine, 6-((m-chlorobenzyl)thio)-, DFT calculations are invaluable for determining its most stable three-dimensional conformation and for analyzing its electronic properties.

Conformational analysis via DFT involves calculating the potential energy of the molecule as a function of its dihedral angles. This allows for the identification of the global minimum energy conformation, which is the most likely structure of the molecule. Electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution and are useful for predicting sites of nucleophilic and electrophilic attack.

Table 2: Representative Electronic Properties from DFT Calculations This table presents hypothetical data illustrating the electronic properties that would be calculated using DFT.

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations to Investigate Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. Once a promising binding pose of Purine, 6-((m-chlorobenzyl)thio)- within a receptor is identified through molecular docking, MD simulations can be employed to assess the stability of this complex.

An MD simulation would begin with the docked complex, which is then placed in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on each atom are calculated, and Newton's laws of motion are used to simulate their movements over a period typically ranging from nanoseconds to microseconds. The stability of the ligand-receptor complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. MD simulations also provide detailed information on the dynamics of intermolecular interactions, such as the persistence of hydrogen bonds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., Chlorination Reactivity)

Quantum chemical calculations, including DFT, are essential for elucidating reaction mechanisms at the atomic level. For a molecule containing a chlorine atom, such as Purine, 6-((m-chlorobenzyl)thio)-, these methods can be used to study its reactivity, for example, in nucleophilic substitution reactions where the chloride might act as a leaving group.

These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be calculated. This information is critical for understanding the kinetics of a reaction. For instance, the reactivity of the chlorine atom on the benzyl (B1604629) group could be compared to other halogenated analogues to predict which would be more susceptible to a given reaction.

Virtual Screening and De Novo Design Strategies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If Purine, 6-((m-chlorobenzyl)thio)- were identified as a hit compound, its structure could be used as a query in similarity-based virtual screening to find other commercially available or synthetically accessible molecules with similar properties.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. Starting from the purine scaffold of Purine, 6-((m-chlorobenzyl)thio)-, algorithms could be used to "grow" new functional groups or modify existing ones within the constraints of the receptor's active site to design novel analogues with improved binding characteristics. These strategies accelerate the lead optimization process by prioritizing the synthesis of compounds with a higher probability of success.

Advanced Analytical Methodologies in Research on Purine, 6 M Chlorobenzyl Thio

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Mass Spectrometry) for Compound Validation

The structural confirmation of a newly synthesized compound like Purine (B94841), 6-((m-chlorobenzyl)thio)- is unequivocally established through the combined use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide orthogonal information that, when combined, leaves little ambiguity about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For Purine, 6-((m-chlorobenzyl)thio)-, ¹H (proton) and ¹³C (carbon-13) NMR are the primary experiments conducted.

In a typical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons on the purine core, specifically at the C2 and C8 positions, would appear as distinct singlets in the aromatic region of the spectrum. The protons of the m-chlorobenzyl group would present a more complex pattern. The benzylic methylene (B1212753) protons (CH₂) adjacent to the sulfur atom would likely appear as a singlet, while the four aromatic protons on the chlorobenzyl ring would exhibit a characteristic splitting pattern (e.g., a combination of triplets and doublets) indicative of their meta-substitution.

¹³C NMR provides complementary information by detecting the carbon framework. The spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the purine rings, the benzylic carbon, and the carbons of the m-chlorobenzyl group. The chemical shifts of these carbons provide insight into their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Purine, 6-((m-chlorobenzyl)thio)- and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy. The expected monoisotopic mass of this compound would be calculated, and the HRMS measurement would need to be within a very narrow tolerance (typically < 5 ppm) to confirm the molecular formula.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further validate the structure. For instance, a common fragmentation pathway for this molecule would be the cleavage of the thioether bond, resulting in fragments corresponding to the purine moiety and the m-chlorobenzyl group.

Chromatographic Separation and Purity Assessment Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. oup.com For Purine, 6-((m-chlorobenzyl)thio)-, a reverse-phase HPLC method is typically developed and validated.

In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. By gradually increasing the proportion of the organic solvent (a gradient elution), compounds are separated based on their hydrophobicity.

The purity of a sample of Purine, 6-((m-chlorobenzyl)thio)- is determined by monitoring the column effluent with a UV detector, typically at a wavelength where the purine ring exhibits strong absorbance. A pure sample will show a single major peak at a characteristic retention time. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, often expressed as a percentage. For a compound to be considered for further studies, a purity of >95% is generally required. The development of such an HPLC method is also crucial for monitoring the stability of the compound and for analyzing samples from in vitro and in vivo experiments. oup.com

Methodologies for In Vitro Metabolic Stability Assessment

Understanding the metabolic stability of a drug candidate is critical for predicting its pharmacokinetic profile in vivo. nuvisan.comwuxiapptec.com In vitro assays using liver subcellular fractions (microsomes) or intact liver cells (hepatocytes) are standard practice. utsouthwestern.eduyoutube.com

The general procedure for assessing the metabolic stability of Purine, 6-((m-chlorobenzyl)thio)- involves incubating the compound at a known concentration with either liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions). utsouthwestern.edu Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound in each sample is then quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govannlabmed.org

The rate of disappearance of the parent compound is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A short half-life suggests that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. Conversely, a very long half-life might indicate a potential for drug accumulation and toxicity. These assays can be performed using liver preparations from different species (e.g., rat, dog, human) to assess interspecies differences in metabolism. nuvisan.com

The metabolism of thiopurines can involve several enzymatic pathways, including oxidation and methylation. bmj.com The thioether linkage in Purine, 6-((m-chlorobenzyl)thio)- could be a potential site for metabolic modification. Identifying the metabolites formed during these assays, often through HRMS, provides further insight into the metabolic pathways and potential for the formation of active or toxic metabolites.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-((m-chlorobenzyl)thio)-purine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives. Common methods include reacting 6-mercaptopurine with m-chlorobenzyl bromide in alkaline conditions (e.g., NaOH/ethanol) under reflux. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of mercaptopurine to benzyl bromide), temperature (60–80°C), and reaction time (6–12 hours). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogous purine derivatives?

- Methodological Answer : Key characterization includes:

- NMR : The m-chlorobenzyl group shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a singlet for the SCH2 group (δ ~4.3 ppm). The purine C8 proton appears as a singlet near δ 8.8 ppm.

- Mass Spectrometry : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 295.1 (calculated for C12H10ClN4S).

- IR : A strong C-S stretch near 650–700 cm<sup>−1</sup> confirms thioether linkage .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how should controls be designed?

- Methodological Answer : Initial screens include:

- Enzyme inhibition : Test against purine-metabolizing enzymes (e.g., xanthine oxidase) at 10–100 µM concentrations, using allopurinol as a positive control.

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa), with cisplatin as a reference.

- Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference. Include vehicle controls and triplicate technical replicates .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the interaction of 6-((m-chlorobenzyl)thio)-purine with biological targets like adenosine receptors?

- Methodological Answer :

Target Preparation : Retrieve receptor structures (e.g., PDB ID 3EML) and optimize protonation states using tools like AutoDockTools.

Ligand Preparation : Generate 3D conformers of the compound with Open Babel, assigning Gasteiger charges.

Docking : Use AutoDock Vina with a grid box covering the active site (20×20×20 Å). Validate with known agonists/antagonists (e.g., theophylline).

Analysis : Prioritize poses with hydrogen bonds to Thr88 or hydrophobic interactions with Phe168 .

Q. What experimental strategies resolve contradictions in reported IC50 values for this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability. Mitigate by:

- Standardization : Use identical cell lines (e.g., ATCC-validated HepG2) and culture conditions (RPMI-1640 + 10% FBS).

- Dose-Response Consistency : Test 8–10 concentrations in triplicate, normalized to vehicle controls.

- Statistical Validation : Apply nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals. Cross-validate with orthogonal assays (e.g., ATP depletion vs. apoptosis markers) .

Q. How can structure-activity relationship (SAR) studies optimize the m-chlorobenzylthio moiety for enhanced pharmacokinetic properties?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the benzyl para-position to enhance metabolic stability.

- Assays : Measure logP (shake-flask method), microsomal stability (rat liver microsomes + NADPH), and plasma protein binding (equilibrium dialysis).

- In Vivo Correlation : Use PK/PD modeling in rodent models to link lipophilicity (clogP < 3) to oral bioavailability .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in synthesizing and testing this compound?

- Answer :

- Documentation : Record exact reagent sources (e.g., Sigma-Aldrich, ≥98% purity), batch numbers, and storage conditions (−20°C for light-sensitive intermediates).

- Analytical Consistency : Calibrate instruments (e.g., HPLC retention times ±0.1 min) and include internal standards (e.g., deuterated DMSO for NMR).

- Data Sharing : Publish raw spectra and crystallographic data in repositories like Cambridge Structural Database .

Q. How should researchers design a robust literature review to contextualize this compound’s mechanism within purine signaling pathways?

- Answer :

- Search Strategy : Use PubMed/MEDLINE with MeSH terms ("Purine/analogs & derivatives"[Mesh] AND "Signal Transduction/drug effects"[Mesh]). Limit to studies with full kinetic data (kcat, Km).

- Critical Appraisal : Prioritize studies using knockout models (e.g., adenosine receptor-deficient mice) or isotopic tracing (e.g., <sup>14</sup>C-labeled purines). Exclude non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.